Histamine dihydrochloride

Overview

Description

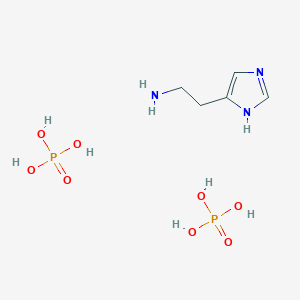

Histamine dihydrochloride is a compound derived from histamine, a biogenic amine playing a crucial role in numerous physiological and pathological responses, including allergy, inflammation, gastric acid secretion, and neurotransmission. Histamine synthesis is primarily mediated by the enzyme L-histidine decarboxylase (HDC), which catalyzes the decarboxylation of L-histidine (Tanaka & Ichikawa, 2010).

Synthesis Analysis

The synthesis of histamine involves the decarboxylation of the amino acid histidine, a reaction facilitated by the enzyme HDC. This process is crucial for the generation of histamine in biological systems and is regulated at multiple levels, including transcriptional and post-translational modifications (Tanaka & Ichikawa, 2010).

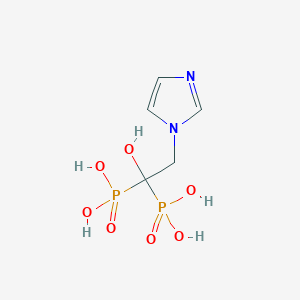

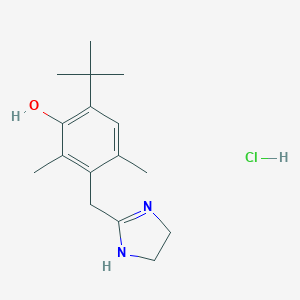

Molecular Structure Analysis

Histamine is characterized by its imidazole ring, which plays a key role in its interactions with histamine receptors. The structural features of histamine, including the dihydrochloride salt form, are essential for its biological activity and receptor affinity. Unfortunately, specific details on the molecular structure of this compound in the recent literature are scarce within the provided context.

Chemical Reactions and Properties

Histamine participates in various chemical reactions, primarily through its interactions with specific histamine receptors (H1, H2, H3, and H4). These interactions trigger different biological responses based on the receptor type and tissue location. Histamine's chemical properties, such as its ability to bind and activate receptors, underlie its roles in physiological and pathological processes (Tanaka & Ichikawa, 2010).

Scientific Research Applications

Immunotherapeutic Applications in Cancer Treatment

Histamine dihydrochloride is recognized for its potential as an immunotherapeutic agent in cancer treatment. It exerts a protective effect on natural killer and T cells from oxidative damage by inhibiting reactive oxygen species formation via histamine H2 receptors. This property is crucial in optimizing the cytokine-induced activation of these immune cells. Notably, clinical trials have shown that when combined with immunotherapy, this compound can enhance treatment outcomes in various cancers, including acute myeloid leukemia (AML), malignant melanoma, and renal cell carcinoma. For instance, in patients with metastatic malignant melanoma, the combination of this compound with immunotherapy has resulted in improved remission rates and increased survival. However, results are less promising for other solid tumors, particularly advanced renal cell carcinoma. An international Phase III trial highlighted that maintenance therapy with this compound and interleukin-2 (IL-2) improved leukemia-free survival in AML patients, although its impact on overall survival warrants further exploration (Perz & Ho, 2008).

Role in Attenuating Pain Behavior in Neuropathic Animals

Research has also explored the role of this compound in attenuating pain behavior in neuropathic animals. Studies indicate that spinal administration of this compound can selectively attenuate mechanical hypersensitivity and ongoing pain in neuropathy. This effect is mediated through interactions with histamine H2 and GABA(A) receptors, along with co-activation of spinal α1-adrenoceptors, particularly in the context of neuropathy-induced conditions (Wei et al., 2016).

Enhancement of Detection in Biomedicine and Food Science

This compound has also been part of innovative approaches in biomedicine and food science. A study reported a method to detect this compound at low concentrations using gold nanostars in colloidal aqueous solutions as a highly active SERS (surface-enhanced Raman scattering) platform. This method demonstrated the capability to amplify the Raman signal of histamine, showcasing the potential of the technique in detecting low concentrations of this amine molecule, which has applications in biomedicine and food science (Kolosovas-Machuca et al., 2019).

Mechanism of Action

Target of Action

Histamine dihydrochloride, a salt of histamine, primarily targets the H1 and H2 receptors . These receptors are G-protein-coupled receptors and are located in different parts of the body . The H1 receptors are involved in contraction of smooth muscles, while the H2 receptors are mostly associated with relaxation .

Biochemical Pathways

Histamine is biosynthesized through histidine decarboxylase-catalyzed decarboxylation of the amino acid L-histidine . This process forms an important part of the nitrogen and energy metabolism . The action of this compound is thought to inhibit the production of reactive oxygen species (ROS) by tumor-associated monocytes, thereby protecting T cells and NK cells from tumor-induced immunosuppression .

Pharmacokinetics

The pharmacokinetics of this compound is complex and involves extensive first-pass metabolism . It is transformed into the major inactive metabolite 2-pyridyl acetic acid (2PAA), which can be considered a surrogate index for quantitation of the parent drug due to extremely low plasma levels of this compound .

Result of Action

The action of this compound results in a variety of physiological effects. It stimulates gastric gland secretion, causing an increased secretion of gastric juice of high acidity . This action is probably due mainly to a direct action on parietal and chief gland cells . In the context of leukemia, this compound has been reported to significantly reduce the risk of relapse in acute myeloid leukemia (AML) patients .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Histamine dihydrochloride interacts with various enzymes, proteins, and other biomolecules. It acts by improving the immune-enhancing properties of interleukin-2 (IL-2), and laboratory studies have shown that this combination can induce immune-mediated killing of leukemic cells . It is also involved in the stimulation of gastric secretion, constriction of bronchial smooth muscle, vasodilation, and acts as a centrally acting neurotransmitter .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it is administered in conjunction with low doses of the immune-activating cytokine interleukin-2 (IL-2) in the post-remission phase of AML .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts directly on the blood vessels to dilate arteries and capillaries, mediated by both H1- and H2-receptors .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is synthesized from L-histidine exclusively by L-histidine decarboxylase (HDC), which is dependent on the cofactor pyridoxal-5 ′ -phosphate . Histamine is catabolized by ring methylation to N-methylhistamine via the cytosolic enzyme histamine N-methyltransferase (HMT) or by oxidative deamination to imidazole acetic acid by the extracellular enzyme diamine oxidase (DAO) .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are crucial. For instance, histamine receptor 2 (H2R), a G protein-coupled receptor (GPCR), which is expressed in a wide variety of cell and tissue types, has been shown to be localized in the nucleus and contribute toward transcriptional regulation .

properties

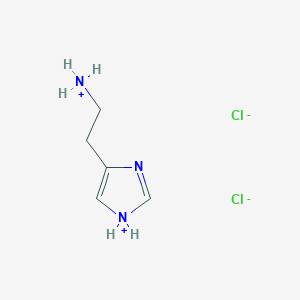

IUPAC Name |

2-(1H-imidazol-5-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.2ClH/c6-2-1-5-3-7-4-8-5;;/h3-4H,1-2,6H2,(H,7,8);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPZMYIBUHIPZOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058767 | |

| Record name | 1H-Imidazole-4-ethanamine, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56-92-8 | |

| Record name | Histamine dihydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-5-ethanamine, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole-4-ethanamine, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-imidazol-4-ylethylamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HISTAMINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3POA0Q644U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

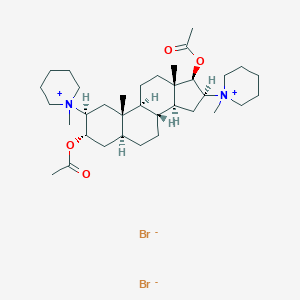

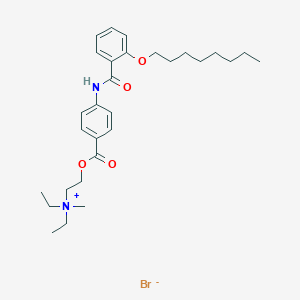

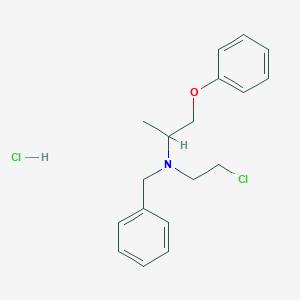

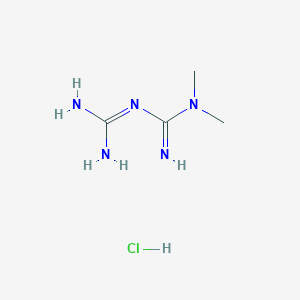

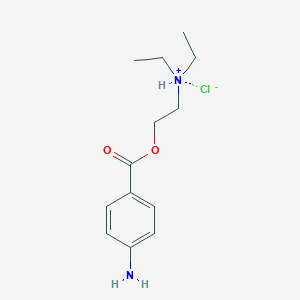

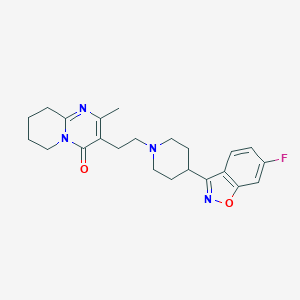

Feasible Synthetic Routes

Q & A

ANone: Histamine Dihydrochloride, being a salt form of histamine, acts primarily as an agonist at histamine receptors. While it can activate all four histamine receptor subtypes (H1R, H2R, H3R, H4R), its actions are predominantly mediated through H2R and H4R. [, , , ] Activation of H2 receptors on myeloid cells, such as monocytes and macrophages, inhibits the production of reactive oxygen species (ROS). This is significant because ROS can suppress the cytotoxic activity of lymphocytes like NK cells and T cells, which are crucial components of the immune system's anti-tumor response. [, , , ] Therefore, by reducing ROS production, this compound indirectly enhances the anti-tumor activity of the immune system.

ANone: Preclinical studies have shown that this compound can modulate the tumor microenvironment by promoting a shift towards a more immune-active state. [, ] This includes increased production of cytokines like interferon-γ (IFN-γ) and IL-2 by tumor-infiltrating lymphocytes (TILs). [, ] It can also downregulate the expression of CD206 on tumor-associated macrophages, suggesting a shift from an M2 (immunosuppressive) to an M1 (immune-activating) phenotype. [, ] Furthermore, it might contribute to a reduction in the number of regulatory T cells (Tregs) within the tumor. [, ]

ANone: The molecular formula of this compound is C5H9N3 · 2HCl, and its molecular weight is 184.07 g/mol.

ANone: Raman spectroscopy has been explored for the detection of this compound, particularly using Surface-Enhanced Raman Spectroscopy (SERS) with gold nanostars to enhance sensitivity. [] This technique allows for the identification of specific vibrational modes within the molecule, providing a spectroscopic fingerprint.

ANone: this compound's primary role, as described in the provided papers, is pharmacological, acting as a histamine receptor agonist. No catalytic properties or applications are mentioned in these studies.

ANone: The provided research predominantly focuses on experimental investigations of this compound. While computational chemistry could offer insights into its interactions with receptors and other molecules, these particular studies do not delve into such simulations, calculations, or QSAR models.

ANone: The provided research primarily focuses on this compound itself. While understanding the structure-activity relationship is crucial for drug development, these particular studies do not offer a comparative analysis of this compound analogs or derivatives.

ANone: The research focuses primarily on the pharmacodynamic and pharmacokinetic properties of this compound rather than its inherent chemical stability. Details about its stability under various storage conditions or formulation strategies to enhance stability, solubility, or bioavailability are not extensively discussed in these papers.

ANone: The provided research primarily focuses on the scientific and clinical aspects of this compound. Information regarding specific SHE (Safety, Health, and Environment) regulations and compliance requirements related to its manufacturing, handling, storage, or disposal is not within the scope of these studies.

ANone: Subcutaneous administration of this compound (1 mg) in healthy volunteers resulted in rapid absorption with a peak plasma concentration (Cmax) achieved at 18 minutes (38 nmol/L). [] It exhibits a distribution volume of 59 L and an elimination half-life of 6 minutes. [] Similar pharmacokinetics were observed in melanoma patients. []

ANone: In a study investigating the effect of this compound on tumor growth, bolus subcutaneous injections (0.5 mg/kg) were effective in reducing tumor size in a rat model, whereas continuous administration via osmotic pumps at various doses (0.5, 2, and 20 mg/kg/24 hours) did not show a similar effect. [] This suggests that the route and mode of administration can significantly influence the therapeutic outcome of this compound.

ANone: this compound demonstrated direct anti-tumor activity in vitro against five different cell lines, with an IC50 of 0.1 mg/ml. []

ANone: A phase III clinical trial involving 320 patients with acute myeloid leukemia (AML) demonstrated that post-consolidation maintenance therapy with this compound and IL-2 significantly improved leukemia-free survival compared to standard care. [, , ]

ANone: Preclinical studies in mesothelioma models indicated that combining this compound with other immunotherapies, such as adenovirally-delivered interferon-α or a tumor antigen, led to augmented anti-tumor efficacy. [] This suggests a potential synergistic effect of this compound with other immune-modulating agents.

ANone: Clinical trials combining this compound with IL-2 in patients with metastatic malignant melanoma have shown potential for improved remission rates and increased survival. [, ]

ANone: The provided research does not delve into specific resistance mechanisms to this compound.

ANone: While cross-resistance is a crucial aspect to consider, particularly in cancer treatment, these studies primarily focus on the therapeutic potential and mechanism of action of this compound rather than exploring potential resistance mechanisms or cross-resistance patterns.

ANone: In a 5-day repeated dose study in rats, acute tissue damage and inflammation at injection sites were observed at higher doses (500 and 1000 mg/kg BID). [] A 28-day study showed similar findings of inflammation at the injection site in the highest dose group (100 mg/kg BID). [] Hematological and clinical chemistry changes consistent with inflammation and anemia were also noted but were found to be reversible after a 14-day recovery period. []

ANone: Based on the rat studies, the NOAEL for this compound was established at 5 mg/kg BID. [] When converted to a human equivalent dose, this equates to 0.81 mg/kg, which is significantly higher than the intended human dose, suggesting a wide safety margin. []

ANone: One study explores the use of a targeted graphene nanoplatform loaded with this compound and hyaluronic acid as a targeting moiety for K-562 leukemia cells. [] This approach aims to improve drug delivery specifically to leukemic cells, potentially enhancing efficacy and reducing off-target effects.

ANone: Research suggests that the expression of natural cytotoxicity receptors (NCRs), specifically NKp46 and NKp30, on NK cells, may be associated with relapse-free survival in AML patients receiving this compound and IL-2 immunotherapy. [, ]

ANone: Various analytical methods have been employed to characterize and quantify this compound in biological samples. These include:

- Raman Spectroscopy: As mentioned earlier, Raman spectroscopy, particularly SERS, has been explored for the sensitive detection of this compound. []

ANone: The provided research primarily focuses on the pharmacological and clinical aspects of this compound. Data regarding its environmental fate, persistence, bioaccumulation potential, or ecotoxicological effects are not addressed in these papers.

ANone: The research presented does not specifically investigate the dissolution rate or solubility of this compound in various media. While dissolution and solubility are critical factors affecting drug absorption and bioavailability, these studies do not provide insights into these specific aspects.

ANone: While the research utilizes analytical techniques like HPLC and ELISA for quantifying this compound and assessing its effects, these studies do not delve into the specific validation parameters and procedures followed for these analytical methods.

ANone: As with analytical method validation, the research primarily focuses on the scientific outcomes and clinical applications of this compound. Details regarding the specific quality control and assurance measures implemented during its development, manufacturing, and distribution are not within the scope of these studies.

ANone: Histamine itself is a crucial mediator of the immune response, but the provided research does not specifically address the potential immunogenicity of this compound as a therapeutic agent.

ANone: The research primarily focuses on this compound's interaction with histamine receptors and its downstream effects on the immune system. No data is provided regarding its potential to induce or inhibit drug-metabolizing enzymes.

ANone: The choice of treatment for conditions like AML and melanoma depends on various factors, including the stage of the disease, patient characteristics, and available therapeutic options. Alternatives to this compound in combination with IL-2 might include:

- Allogeneic Stem Cell Transplantation (allo-SCT): Considered a potentially curative option for eligible AML patients. [, , ]

ANone: The provided research focuses on the scientific and clinical aspects of this compound. Specific strategies for its recycling and waste management, particularly in a pharmaceutical context, are not discussed in these studies.

ANone: Essential research resources include:

ANone: Key milestones include:

ANone: this compound research integrates several disciplines, including:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.